Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride
Description
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride (hereafter referred to by its full systematic name) is a synthetic butyric acid derivative with a molecular formula of C₁₈H₃₁NO₃SiCl and a molecular weight of 374.05 g/mol . Structurally, it combines a modified butyric acid backbone with a trimethylsilylphenyl group and a diethylaminoethyl ester moiety, forming a hydrochloride salt. This compound is categorized as a drug candidate and has demonstrated acute toxicity in mice via intraperitoneal exposure, inducing convulsions at a dose of 200 mg/kg .
Properties
CAS No. |
20119-47-5 |
|---|---|
Molecular Formula |
C20H36ClNO3Si |
Molecular Weight |
402.0 g/mol |
IUPAC Name |
diethyl-[2-[3-hydroxy-3-methyl-2-(4-trimethylsilylphenyl)butanoyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H35NO3Si.ClH/c1-8-21(9-2)14-15-24-19(22)18(20(3,4)23)16-10-12-17(13-11-16)25(5,6)7;/h10-13,18,23H,8-9,14-15H2,1-7H3;1H |
InChI Key |
AUYKNQMSAXIBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C(C)(C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the butyric acid backbone, followed by the introduction of the hydroxy and methyl groups. The trimethylsilyl-substituted phenyl group is then added through a series of reactions involving organosilicon compounds. The final step involves the esterification of the compound with 2-(diethylamino)ethyl alcohol and the formation of the hydrochloride salt .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological targets and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. The diethylaminoethyl ester moiety can interact with biological membranes and proteins, potentially modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally and functionally related butyric acid derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights
The diethylaminoethyl ester moiety distinguishes it from its dimethylamino analog, likely altering receptor binding and metabolic stability .
Toxicity Profile :
- The compound’s acute neurotoxicity (convulsions at 200 mg/kg) contrasts sharply with the low toxicity of sodium butyrate or tributyrin, underscoring the impact of structural modifications on safety .
Antimicrobial and Apoptotic Potential: While valeric acid and sodium butyrate exhibit direct antimicrobial and HDAC-inhibitory effects, respectively, the target compound’s bulky substituents may limit its utility in these roles. However, its esterified structure could enhance bioavailability compared to free acids like butyric acid .
Market and Applications :
- Unlike sodium butyrate or tributyrin, which are commercially validated for gut health and food preservation, the target compound’s niche lies in pharmaceutical research due to its toxicity and specialized structure .
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